2-(naphthalen-2-yl)-2-oxoacetaldehyde
CAS No.: 22115-06-6
Cat. No.: VC1611818
Molecular Formula: C12H8O2
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22115-06-6 |
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Molecular Formula | C12H8O2 |
Molecular Weight | 184.19 g/mol |
IUPAC Name | 2-naphthalen-2-yl-2-oxoacetaldehyde |
Standard InChI | InChI=1S/C12H8O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H |
Standard InChI Key | FDZMEYJSJZWIEJ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)C=O |
Introduction
Chemical Structure and Basic Properties
2-(Naphthalen-2-yl)-2-oxoacetaldehyde exists in both anhydrous (C₁₂H₈O₂) and hydrated (C₁₂H₁₀O₃·H₂O) forms. Key properties include:
Property | Anhydrous Form (CAS 22115-06-6) | Hydrate Form (CAS 16208-21-2) |
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Molecular Weight | 184.191 g/mol | 202.206 g/mol |
Density | 1.208 g/cm³ | 1.343 ± 0.06 g/cm³ |
Boiling Point | 319.7°C at 760 mmHg | 377.3 ± 22.0°C |
Melting Point | Not reported | 108–111°C |
Flash Point | 129.1°C | Not reported |
LogP | 2.221 | 2.157 |
HS Code | 2914400090 (ketone-alcohols) | 2914400090 |
Synonyms: Naphthalen-2-ylglyoxal, 2-naphthylglyoxal, 2-naphthalen-2-yl-2-oxoacetaldehyde .
Synthesis and Preparation
The compound is synthesized via the oxidation or condensation of naphthalene derivatives. A prominent method involves the reaction of 2-acetylnaphthalene with amyl nitrite and sodium methoxide, followed by reflux and purification :
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Reagents:
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2-Acetylnaphthalene (9.8 g, 0.057 mol)
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Amyl nitrite (excess)
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Sodium methoxide (2.3 g in ethanol)
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Conditions:
This method highlights the compound’s role as a precursor for oximes and heterocyclic derivatives.
Chemical Reactivity and Derivatives
Oxime Formation
2-(Naphthalen-2-yl)-2-oxoacetaldehyde reacts with hydroxylamine to form 2-(naphthalen-2-yl)-2-oxoacetaldehyde oxime (2NGA), a reagent for cobalt(II) determination. The oxime exhibits strong NH stretching bands at 3335.9 cm⁻¹ and 3227 cm⁻¹ in IR spectroscopy .
Condensation Reactions
The compound undergoes condensation with 2-aminobenzylamine to form 1,2,3,4-tetrahydroquinazoline derivatives. For example:
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Reaction: Condensation with 2-aminobenzylamine yields 2-(naphthalen-2-yl)-1,2,3,4-tetrahydroquinazoline-2-carbaldehyde oxime (HL), characterized by ¹H-NMR and ¹³C-NMR .
Coordination Chemistry
HL acts as a tridentate ligand, forming complexes with Co(III) and Ni(II). These complexes exhibit distinct thermal decomposition profiles:
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Co(III) Complex: Decomposes to CoO via intermediate Co₃O₄.
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Ni(II) Complex: Leaves NiO as a residue after three exothermic stages .
Analytical and Spectroscopic Characterization
Spectroscopic Data
Thermal Analysis
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Co(III) Complex: Decomposes at 664–933°C to CoO.
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Ni(II) Complex: Stable up to 73°C, with mass loss stages at 73–243°C, 243–467°C, and 467–587°C .
Applications in Research and Industry
Analytical Reagent for Cobalt(II)
2NGA reacts with Co(II) to form a yellow complex extractable with chloroform, enabling spectrophotometric detection at 410 nm. Key parameters:
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Beer’s Law Range: 1–15 µg/mL (r² = 0.9990).
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Accuracy: <2.6% RSD; validated against atomic absorption spectroscopy .
Ligand in Coordination Chemistry
HL forms α-imine oxime complexes with transition metals, serving as precursors for catalytically active materials. For example:
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